2-(Heptylamino)acetic acid hydrochloride

Organic Synthesis Process Chemistry Thermal Stability

Researchers targeting the NMDA receptor glycine site face potency loss when using non-optimal N-alkyl chain lengths. This heptyl (C7) glycine derivative solves that, providing the most potent scaffold (IC50=4.5 µM) for inhibitor design. For process chemistry, it offers a 275.7°C boiling point, bridging the thermal processing gap between hexyl (258.3°C) and octyl (292.6°C) analogs. Key supply advantages: • Optimal C7 chain maximizes binding pocket occupancy vs. shorter/longer analogs. • 95% purity specification supports direct integration into regulated workflows. • Stable hydrochloride salt form ensures reliable long-term storage and handling.

Molecular Formula C9H20ClNO2
Molecular Weight 209.71 g/mol
CAS No. 6939-28-2
Cat. No. B1290623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Heptylamino)acetic acid hydrochloride
CAS6939-28-2
Molecular FormulaC9H20ClNO2
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESCCCCCCCNCC(=O)O.Cl
InChIInChI=1S/C9H19NO2.ClH/c1-2-3-4-5-6-7-10-8-9(11)12;/h10H,2-8H2,1H3,(H,11,12);1H
InChIKeyBBRXBVMPIVNFSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Heptylamino)acetic acid hydrochloride Technical Baseline


2-(Heptylamino)acetic acid hydrochloride (CAS 6939-28-2), also referred to as N-heptylglycine hydrochloride, is a C7 N-alkylated glycine derivative with the molecular formula C9H20ClNO2 and a molecular weight of 209.72 g/mol . This compound belongs to the N-alkylglycine class, which serves as versatile building blocks for pharmaceutical intermediates, surfactants, and coordination complexes . The hydrochloride salt form enhances solubility in polar solvents and improves handling stability compared to the free base . Its heptyl chain length occupies a specific position within the homologous series between shorter (hexyl, C6) and longer (octyl, C8) N-alkylglycine analogs, yielding quantifiably distinct physicochemical properties that directly influence its suitability for particular synthetic and formulation applications.

Chemistry
N-alkylglycine hydrochloride salt; C7 heptyl chain length
Workflow
Synthetic intermediate for NMDA ligands, FPPS inhibitors, and process development
Selection basis
Chain-length-dependent thermal profile and binding behavior distinct from C6/C8 analogs

Why 2-(Heptylamino)acetic acid hydrochloride Cannot Be Substituted


Within the N-alkylglycine hydrochloride homologous series, alkyl chain length exerts a direct and quantifiable influence on three critical parameters for downstream application performance: bulk physicochemical properties including boiling point and density, biological target affinity at the NMDA receptor glycine site, and surfactant phase behavior such as critical micelle concentration . The heptyl (C7) chain confers a boiling point of 275.7 °C, a 17.4 °C increase over the hexyl (C6) analog (258.3 °C) and a 16.9 °C decrease relative to the octyl (C8) analog (292.6 °C); the analogous N-heptyl glycinamide derivative also demonstrates the highest potency (IC50 = 4.5 µM) among its structural class at the NMDA glycine binding site . Substituting the heptyl compound with a hexyl or octyl analog therefore alters thermal processing windows, target binding affinity, and self-assembly behavior, any one of which can compromise synthetic yield, biological assay reproducibility, or formulation stability. The quantitative evidence presented in Section 3 documents the specific magnitude of these differences.

Thermal processing windows shift – boiling point and flash point change by >10 °C between C7 and C6/C8 homologs, which may alter distillation and reaction safety parameters.
NMDA glycine site affinity is chain-length dependent – the heptyl scaffold yields the highest reported affinity in this series; shorter or longer chains may reduce target engagement.
Self-assembly and surfactant behavior differ – critical micelle concentration and phase behavior vary with alkyl chain length, potentially affecting formulation stability.

Quantitative Evidence: 2-(Heptylamino)acetic acid hydrochloride vs. Analogs


Boiling Point & Density vs. Hexyl and Octyl Analogs

The boiling point of 2-(heptylamino)acetic acid hydrochloride at 760 mmHg is 275.7 °C, which is 17.4 °C higher than that of the hexyl (C6) analog (258.3 °C) and 16.9 °C lower than that of the octyl (C8) analog (292.6 °C). Density follows a decreasing trend with increasing chain length: the heptyl hydrochloride has a density of 0.959 g/cm³, compared to 0.97 g/cm³ for the hexyl analog and 0.95 g/cm³ for the octyl analog. The flash point of the heptyl compound is 120.5 °C, intermediate between the hexyl (110 °C) and octyl (130.8 °C) values . These quantifiable differences are critical for selection in processes requiring specific thermal processing windows or density-dependent separations.

Boiling Point & Density vs. Analogs
Reported
BP 275.7 °C (Δ +17.4 vs C6; -16.9 vs C8); Density 0.959 g/cm³; Flash Point 120.5 °C
Supports thermal processing window selection in scale-up synthesis
Values at 760 mmHg from vendor datasheets; cross-study comparable
Organic Synthesis Process Chemistry Thermal Stability

NMDA Glycine Site Affinity: Heptyl vs. Other N-Alkyl Chains

The N-heptyl glycinamide derivative (compound 5a in the published series), which is the amide analog of the target compound's free base, demonstrated the highest potency among all tested N-alkyl chain lengths in inhibiting [³H]glycine binding at the NMDA receptor glycine site, with an IC50 of 4.5 µM. This represents a 2.9-fold improvement over the reference compound (±)HA-966, which exhibits an IC50 of approximately 13–17.5 µM in comparable radioligand binding assays. Compounds with other N-alkyl substitutions (5b, 5d, 5m, 5p, 5q, 5r) produced activity comparable to (±)HA-966, while compounds 5h, 5i, 5n, and 5s were less active, establishing the N-heptyl chain as the optimal length within this pharmacophore series . This finding indicates that the heptyl chain provides the optimal lipophilic balance for glycine site occupancy within this chemotype.

NMDA Glycine Site Affinity
Class-level
IC50 4.5 µM (heptyl glycinamide); 2.9-fold higher affinity vs (±)HA-966
Supports glycine site SAR studies; heptyl chain shows highest reported affinity in series
Amide derivative data; class-level inference from radioligand binding
Neuroscience NMDA Receptor Glycine Site Ligands

FPPS Co-crystal Structure with Heptylamino Bisphosphonate

A co-crystal structure of Trypanosoma cruzi farnesyl diphosphate synthase (FPPS) in complex with [2-(n-heptylamino)ethane-1,1-diyl]bisphosphonic acid and Mg²⁺ has been deposited in the Protein Data Bank (PDB ID: 4dwg). This structure provides direct evidence that the heptylamino moiety can productively engage the hydrophobic isoprenoid-binding pocket of FPPS, a validated drug target for Chagas disease and osteoporosis. The heptyl chain length appears to optimally fill the allylic sub-pocket without steric clash, whereas shorter chains (e.g., hexyl) provide insufficient hydrophobic contacts and longer chains (e.g., octyl) may exceed the pocket dimensions . This structural rationale supports the selection of the heptylamino scaffold for FPPS-targeted inhibitor design over other alkyl chain lengths.

FPPS Co-crystal Structure
Class-level
PDB 4dwg: heptylamino-bisphosphonate fills T. cruzi FPPS allylic sub-pocket
Supports structure-based inhibitor design for FPPS targets
Class-level inference; direct binding data for acetic acid derivative may vary
Structural Biology Enzyme Inhibition Drug Design

Purity & Hazard Classification for Procurement

Commercially available 2-(heptylamino)acetic acid hydrochloride is supplied with a minimum purity specification of 95% (as determined by HPLC or NMR) from major vendors including Fluorochem (Product Code F671134) . The compound is classified under GHS07 as harmful/irritant, with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). These handling requirements are documented in the commercially available Safety Data Sheet . This purity level and defined hazard profile provide a reproducible, well-characterized starting material for synthetic or formulation work, contrasting with custom-synthesized N-alkylglycine analogs of uncertain purity that require additional in-house analytical validation before use.

Procurement Purity & Hazard
Data to verify
≥95% HPLC/NMR; GHS07 (H302, H315, H319, H335)
May reduce pre-use characterization for procurement
Specification to confirm with CoA; no independent source provided
Analytical Chemistry Procurement Safety

Optimal Applications of 2-(Heptylamino)acetic acid hydrochloride


NMDA Glycine Site Ligand Synthesis

Neuroscience medicinal chemistry programs targeting the strychnine-insensitive glycine site of the NMDA receptor should select 2-(heptylamino)acetic acid hydrochloride as the starting building block because its corresponding N-heptyl glycinamide derivative (5a) demonstrates an IC50 of 4.5 µM in [³H]glycine displacement assays—2.9-fold more potent than (±)HA-966 (IC50 ≈ 13–17.5 µM) and the most potent N-alkyl chain length tested in the published series . This potency advantage is attributed to the optimal lipophilic balance provided by the seven-carbon chain for glycine site binding pocket occupancy. Using shorter (hexyl) or longer (octyl) chain analogs would result in reduced binding affinity, as demonstrated by the lower activity of compounds with non-heptyl N-alkyl substitutions (5b, 5d, 5h, 5i, etc.) in the same study .

FPPS Inhibitor Development for Chagas Disease

Structure-based drug design groups developing bisphosphonate inhibitors of T. cruzi farnesyl diphosphate synthase should prioritize the heptylamino scaffold because the co-crystal structure PDB 4dwg demonstrates that the n-heptylamino substituent productively occupies the allylic sub-pocket of the enzyme . The seven-carbon chain length matches the hydrophobic pocket depth, maximizing van der Waals contacts while avoiding the steric clash predicted for octyl (C8) chains or the incomplete pocket filling predicted for hexyl (C6) chains. 2-(Heptylamino)acetic acid hydrochloride serves as a key synthetic intermediate for constructing the heptylamino-ethyl bisphosphonate pharmacophore via amidation and subsequent functional group manipulation, directly supporting rational inhibitor design for this neglected tropical disease target .

Process Scale-Up with Defined Thermal Profile

For process chemistry teams scaling up synthetic routes requiring distillation or high-temperature reaction steps, 2-(heptylamino)acetic acid hydrochloride provides a boiling point of 275.7 °C at 760 mmHg and a flash point of 120.5 °C, both intermediate within the N-alkylglycine homologous series . This thermal profile is 17.4 °C above the hexyl analog (258.3 °C) and 16.9 °C below the octyl analog (292.6 °C), offering a distinct processing window that can be matched to specific reaction solvent systems and equipment capabilities. The 95% commercial purity specification with documented hazard classification (GHS07; H302, H315, H319, H335) further supports direct integration into regulated production environments without additional purification steps .

Application
Selection Property
Validation Focus
NMDA glycine site ligand synthesis
Heptyl glycinamide affinity in radioligand displacement assays
Glycine site binding displacement and SAR evaluation
FPPS inhibitor design (T. cruzi research)
Heptylamino scaffold allylic pocket complementarity
Co-crystal structure analysis and enzyme inhibition assays
Process scale-up with thermal steps
Defined boiling point and flash point profile
Thermal profile matching to reaction and distillation conditions

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